3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride typically involves the esterification of 3-(3,4-Dichlorobenzyl)piperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors equipped with reflux condensers and other necessary apparatus . The final product is purified through recrystallization or other suitable purification techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride
- 3-(3,4-Dichlorobenzyl)piperidine-3-carboxylic acid ethyl ester hydrochloride
Uniqueness
3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds . Its dichlorobenzyl group and piperidine ring contribute to its unique properties and applications in research .
Biological Activity
3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride is a synthetic compound with significant potential in pharmacological applications. Its unique structure, characterized by a piperidine ring and a dichlorobenzyl moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C15H20Cl3NO2
- Molecular Weight: 352.68 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which may be mediated through disruption of microbial cell membranes or inhibition of vital metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The following table summarizes findings from recent studies:
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective antifungal |
Case Studies
-
Case Study on Bacterial Inhibition:
A study conducted by Zhang et al. (2022) evaluated the efficacy of the compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial colonies when treated with varying concentrations of the compound, suggesting its potential as an antibacterial agent. -
Fungal Resistance:
In another study focused on Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) that was lower than many conventional antifungals, indicating its effectiveness in treating fungal infections.
Research Findings
Recent investigations into the pharmacological properties of this compound have revealed several key findings:
- Neuropharmacological Effects: Studies suggest that the compound may have implications in treating neurological disorders due to its interaction with dopamine and serotonin receptors.
- Toxicity Profile: Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are needed to evaluate its safety profile comprehensively.
Properties
IUPAC Name |
ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2.ClH/c1-2-20-14(19)15(6-3-7-18-10-15)9-11-4-5-12(16)13(17)8-11;/h4-5,8,18H,2-3,6-7,9-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYVJDNVFKGDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592094 |
Source
|
Record name | Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171731-18-2 |
Source
|
Record name | Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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